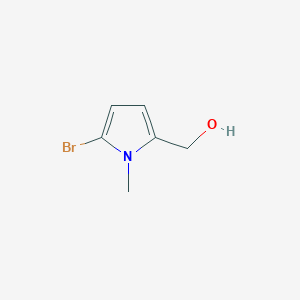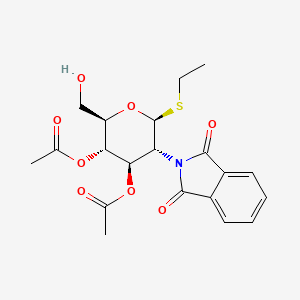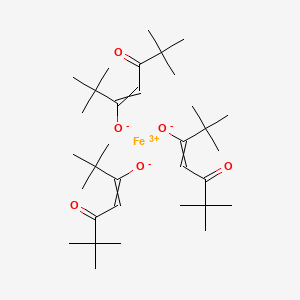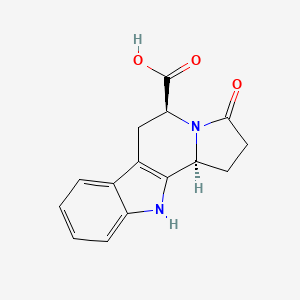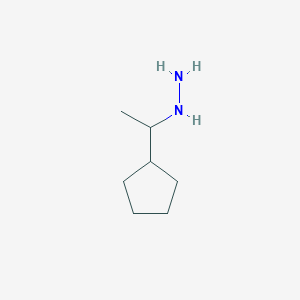
Chanofruticosine; Chanofruticosinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chanofruticosine and Chanofruticosinic acid methyl ester are organic compounds with significant interest in various scientific fieldsChanofruticosine is a complex molecule with a molecular formula of C23H26N2O5 and a molecular weight of 410.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chanofruticosine and Chanofruticosinic acid methyl ester involves multiple steps, including esterification and amidation reactions. One common method for synthesizing esters is the Fisher esterification, which involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Additionally, the use of trimethylchlorosilane with methanol at room temperature has been shown to be an efficient reagent for esterification .
Industrial Production Methods: Industrial production of these compounds often involves the use of renewable feedstocks and catalysis, aligning with the principles of green chemistry. The production process may include transesterification of vegetable oils, which is a sustainable method for producing fatty acid methyl esters .
Chemical Reactions Analysis
Types of Reactions: Chanofruticosine and Chanofruticosinic acid methyl ester undergo various chemical reactions, including oxidation, reduction, substitution, and hydrogenation . These reactions are essential for modifying the chemical structure and enhancing the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. For example, hydrogenation reactions often involve the use of noble metal catalysts such as RuSn-B/Al2O3 . Oxidation reactions may use reagents like peroxides or oxygen.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrogenation of fatty acid methyl esters can produce fatty alcohols, which have various industrial applications .
Scientific Research Applications
Chanofruticosine and Chanofruticosinic acid methyl ester have a wide range of scientific research applications. In chemistry, they are used as intermediates in organic synthesis and as building blocks for more complex molecules . In biology, these compounds have been studied for their potential antimicrobial and antifungal properties . In medicine, they may be explored for their therapeutic potential, particularly in the development of new drugs . Additionally, in the industry, these compounds are used in the production of biofuels and biodegradable surfactants .
Mechanism of Action
The mechanism of action of Chanofruticosine and Chanofruticosinic acid methyl ester involves interactions with specific molecular targets and pathways. For example, these compounds may exert their effects by modulating gene expression, disrupting cell membranes, or inhibiting enzyme activity . The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Chanofruticosine and Chanofruticosinic acid methyl ester include other fatty acid methyl esters, such as oleic acid methyl ester, palmitic acid methyl ester, and linoleic acid methyl ester .
Uniqueness: What sets Chanofruticosine and Chanofruticosinic acid methyl ester apart from other similar compounds is their unique chemical structure and the specific functional groups they contain.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
dimethyl (1R,4S,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15?,18?,21-,22-,23+/m1/s1 |
InChI Key |
WLIDZKOEMWHMRI-FGIVYWOISA-N |
Isomeric SMILES |
COC(=O)[C@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC |
Canonical SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12436638.png)
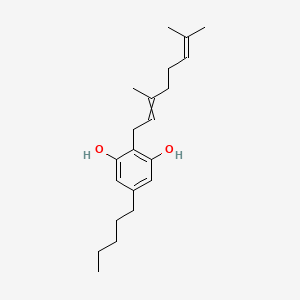
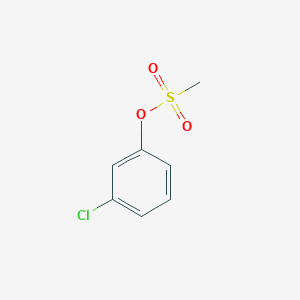
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
